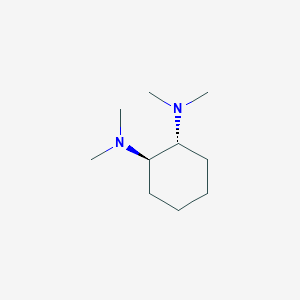
(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of (1R,2R)-1,2-diaminocyclohexane has been explored in several studies. One approach involves the reduction of an aminal derived from (1R,2R)-diaminocyclohexane to achieve N,N'-trisubstituted 1,2-diamines. This method has been discussed with an emphasis on its scope and limitations, as well as its application in synthesizing unsymmetrical N,N'-tetrasubstituted 1,2-diamines . Another study reports the synthesis of N,N'-unsymmetrically tetrasubstituted cyclic 1,2-diamines, highlighting the structural nature and characteristic features of these compounds . Additionally, a series of N,N'-dialkylated derivatives have been synthesized, demonstrating a one-pot preparation approach. These derivatives have been used as organocatalysts and chiral ligands in various organic reactions .
Molecular Structure Analysis
The molecular structure of (1R,2R)-N,N'-diisobutyl-N,N'-dimethylcyclohexane-1,2-diamine has been elucidated, revealing a chiral diamine with fixed R configuration at the stereogenic carbon centers of the cyclohexane backbone. The crystal structure analysis shows that the configuration at one of the nitrogen centers is fixed, while the other is disordered with a majority S configuration. Both isobutyl groups are arranged in a trans position relative to the cyclohexane backbone .
Chemical Reactions Analysis
The use of (1R,2R)-cyclohexane-1,2-diamine derivatives in chemical reactions has been documented. For instance, these diamines have been applied as asymmetric ligands and organocatalysts in the synthesis of α-hydroxy γ-keto esters and in Meerwein–Ponndorf–Verley reductions and Henry reactions . Furthermore, the oxidation of tetracyanoferrate(II) chelates with optically active 1,2-diamines has been studied, leading to the formation of tetracyano(diamine)ferrate(III) complexes under acidic conditions and tetracyano(1,2-diimine)ferrate(II) complexes under neutral and basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1R,2R)-1,2-diaminocyclohexane derivatives have been characterized using various spectroscopic techniques. For example, the N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine derivative has been characterized by MS, IR, NMR, and X-ray single crystal analysis, revealing that it crystallizes in the monoclinic non-standard I2/a space group and is held together by a combination of C-H...O and C-H...N hydrogen bonds . Spectral measurements, including CD spectra, have been used to characterize the tetracyano(diamine)ferrate(III) complexes, which exhibit a moderate positive Cotton effect .
Wissenschaftliche Forschungsanwendungen
Chiral Complexes and Optical Materials
- Optical Materials and Luminescent Properties : Chiral mononuclear and one-dimensional cadmium(II) complexes constructed with derivatives of (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine have shown potential as optical materials due to their luminescent properties (Cheng et al., 2013).
Synthesis of Novel Nitrogen Ligands
- Building Blocks for Novel Ligands : The compound has been used in the asymmetric 1,2-addition onto different ketones and aldehydes, leading to the creation of novel N,N,O ligands with various substitution patterns, demonstrating its utility in ligand synthesis (Gessner et al., 2010).
Steric Effects in Metal Complexes
- Steric Effects on Metal Complexes : Research has shown that the stereochemistry and chelate-ring conformation of metal complexes can be influenced by the steric properties of (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine and its derivatives (Kuroda et al., 1989).
Applications in Catalysis
- Catalysis in Aldol Reactions : This compound has been used in the synthesis of a novel chiral 1,2-diaminocyclohexane derivative, which was applied as a catalyst in aldol reactions, demonstrating its significance in catalytic processes (Xu et al., 2013).
- Coordination to Zinc and Mercury : The coordination of this diamine derivative to zinc and mercury halides has been investigated, showing specific configuration formations at stereogenic nitrogen centers, relevant in catalysis (Eckert et al., 2012).
Synthesis of Metal Complexes
- Metal Complex Synthesis : Its use in the synthesis of various metal complexes has been documented, with potential applications in fields like asymmetric catalysis and materials science (Guillaume et al., 2017).
Use in Polymerization
- Application in Polymerization : This diamine derivative has been used in the polymerization of methyl methacrylate under conditions of atom transfer radical polymerization, showcasing its utility in polymer chemistry (Ibrahim et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2R)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGHRQOLYEZAE-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458275 | |
| Record name | (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine | |
CAS RN |
53152-69-5 | |
| Record name | trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53152-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



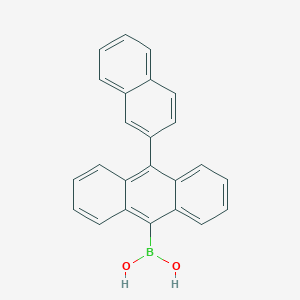
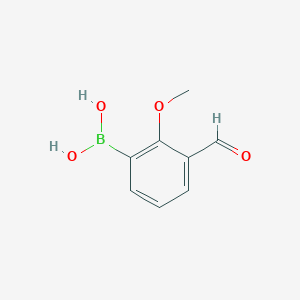
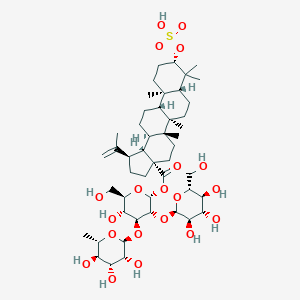
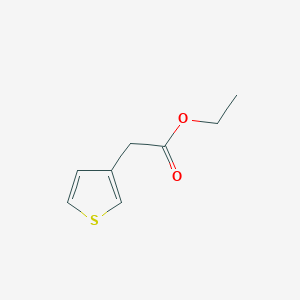

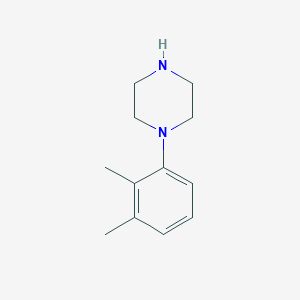
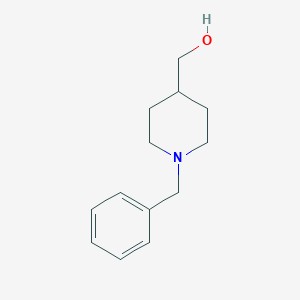
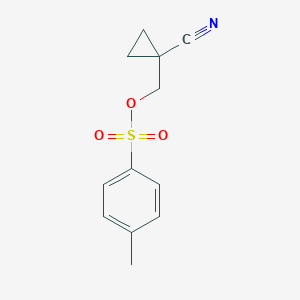
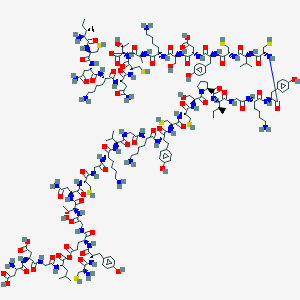
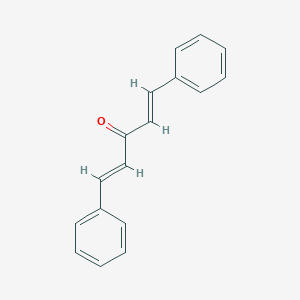
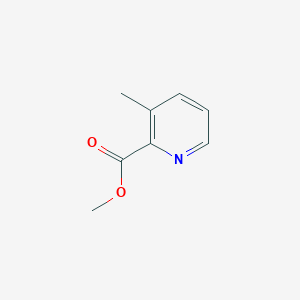
![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)
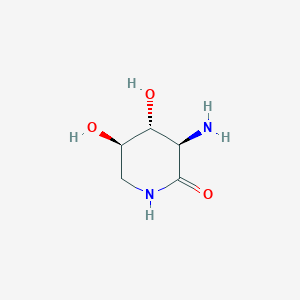
![(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B150802.png)